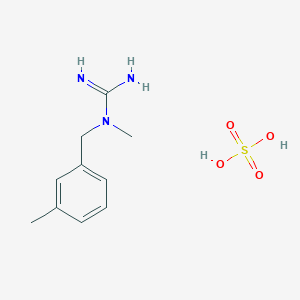

N-methyl-N-(3-methylbenzyl)guanidine sulfate

Description

Properties

IUPAC Name |

1-methyl-1-[(3-methylphenyl)methyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.H2O4S/c1-8-4-3-5-9(6-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZGOJWJMXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methylbenzyl)guanidine sulfate typically involves the reaction of N-methylguanidine with 3-methylbenzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acid-Base Reactivity

The guanidine group exhibits strong basicity (pKa ~13.5), enabling:

- Protonation/deprotonation equilibria in aqueous or polar solvents, forming stable guanidinium cations .

- Reactions with strong acids : Sulfate counterion exchange occurs in concentrated H<sub>2</sub>SO<sub>4</sub>, yielding bis-sulfate derivatives .

Cyclization and Heterocycle Formation

The guanidine core participates in cyclization reactions:

a) Pd-Catalyzed Carboamination

- Reacts with aryl halides (e.g., 2-bromonaphthalene) via Pd/Xantphos catalysis to form saturated 5-membered cyclic guanidines (Table 1) .

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-Allylguanidine | Cyclic guanidine | 72–99 | Pd<sub>2</sub>(dba)<sub>3</sub>, NaOtBu, toluene, 107°C |

b) Base-Mediated Cyclization

Electrophilic Substitution

The 3-methylbenzyl group undergoes regioselective electrophilic aromatic substitution:

- Nitration : Using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the benzyl ring .

- Halogenation : Reactions with Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid yield mono-halogenated derivatives .

Nucleophilic Attack and Decomposition Pathways

- Nucleophilic dealkylation : Strong nucleophiles (e.g., thiophenol) cleave the N-benzyl bond, regenerating methylguanidine .

- Thermal decomposition : Heating above 200°C releases SO<sub>3</sub> and forms N-methylguanidine .

Oxidative Reactions

- Peroxide-mediated oxidation : Hydrogen peroxide oxidizes the guanidine to urea derivatives under acidic conditions .

- Antitumor activity : In vitro studies show that derivatives inhibit cancer cell viability via redox cycling, generating reactive oxygen species (ROS) .

Coordination Chemistry

The sulfate ion acts as a ligand in metal complexes:

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-(3-methylbenzyl)guanidine sulfate has been investigated for its biological activities, particularly as an antimicrobial agent. Guanidine derivatives are known for their ability to interact with biological membranes and proteins, making them suitable candidates for drug development.

- Antimicrobial Activity : Research indicates that guanidine compounds exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-negative bacteria, including Burkholderia pseudomallei, which is responsible for melioidosis . The mechanism often involves targeting bacterial cell envelopes or key proteins essential for bacterial survival, such as DNA gyrase and lipid biosynthesis enzymes .

- Potential Antiparasitic Properties : Some studies suggest that guanidine derivatives may possess antiparasitic activity, indicating their potential use in treating diseases caused by parasitic infections . This opens avenues for further exploration in tropical medicine and infectious disease treatment.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of appropriate amines with electrophilic amidine species. This compound serves as a versatile intermediate in the synthesis of more complex guanidine derivatives.

- Catalytic Applications : Guanidines are often employed as catalysts in asymmetric synthesis due to their ability to stabilize transition states through hydrogen bonding interactions. The introduction of chirality into guanidines can enhance their catalytic efficiency in various organic transformations .

- Molecular Recognition : The unique structure of guanidines allows them to function as molecular recognition agents. They can be utilized in the development of sensors and materials that require specific binding interactions, such as in drug delivery systems or environmental monitoring devices .

Material Sciences

In addition to their biological applications, guanidine derivatives like this compound are being explored for their potential use in material sciences.

- Polymer Chemistry : Guanidines can act as curing agents or cross-linking agents in polymer formulations. Their ability to enhance the mechanical properties and thermal stability of polymers makes them valuable in developing high-performance materials .

- Coatings and Films : The incorporation of guanidine compounds into coatings can improve their adhesion properties and resistance to environmental factors. This application is particularly relevant in industrial settings where durability is critical .

Case Studies and Data Tables

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N,N-Dimethylguanidine Sulfate

- Molecular Formula : C₃H₉N₃·H₂SO₄ (1:1 sulfate) or (C₃H₉N₃)₂·H₂SO₄ (2:1 sulfate) .

- Key Features : Two methyl groups replace the aromatic and methyl substituents in the target compound.

- Properties: Higher water solubility due to smaller, non-aromatic substituents. Lower lipophilicity (logP ~-1.5 estimated) compared to the target compound. Commercial availability in 1:1 and 2:1 sulfate stoichiometries .

Aminoguanidine Sulfate

- Molecular Formula : CH₆N₄·H₂SO₄ .

- Key Features: An amino group (-NH₂) replaces the methyl and benzyl groups.

- Properties: Reactivity: The amino group enhances nucleophilicity, making it useful in condensation reactions. Applications: Used as a precursor in explosives and pharmaceutical intermediates .

N-(2-Chloro-5-Methylsulfanylphenyl)-N''-(3-Methylsulfanylphenyl)Guanidine

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Formula | Substituents | Melting Point (°C) | Water Solubility | LogP (Estimated) |

|---|---|---|---|---|---|

| Guanidine sulfate | CH₆N₃·0.5H₂SO₄ | None | 290–293 (dec.) | High | -2.1 |

| N,N-Dimethylguanidine sulfate (1:1) | C₃H₉N₃·H₂SO₄ | Two methyl groups | Not reported | High | -1.5 |

| Aminoguanidine sulfate | CH₆N₄·H₂SO₄ | Amino group | Not reported | Moderate | -1.8 |

| Target compound* | C₁₀H₁₅N₃·H₂SO₄ | Methyl, 3-methylbenzyl | Not available | Moderate | ~1.2 |

*Predicted properties based on structural analogs.

Key Observations:

- The 3-methylbenzyl group in the target compound significantly increases lipophilicity (estimated logP ~1.2), favoring membrane permeability but reducing water solubility compared to dimethyl or amino derivatives.

- Sulfate salts generally exhibit higher solubility in polar solvents compared to chloride or nitrate counterparts .

Biological Activity

N-methyl-N-(3-methylbenzyl)guanidine sulfate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by its unique molecular structure, which includes a methyl group and a 3-methylbenzyl group attached to the guanidine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The guanidine moiety contributes to its strong binding affinity, which can lead to inhibition of various enzymatic activities. This inhibition can affect critical biochemical pathways, potentially leading to therapeutic effects in various conditions, including cancer and infectious diseases .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound can inhibit cell viability in aggressive cancer types such as triple-negative breast cancer (MDA-MB-231), with IC50 values indicating effective concentrations for treatment .

Table 1: Antitumor Activity of this compound

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL |

Case Studies

- In Vivo Tumor Models : A study involving subcutaneous xenograft models demonstrated that administration of this compound significantly reduced tumor growth in mice bearing MDA-MB-231 tumors. The treatment was well-tolerated, with no significant adverse effects noted during the observation period .

- Antimicrobial Efficacy : In a clinical setting, this compound was tested against clinical strains of MRSA and demonstrated potent antibacterial activity at concentrations significantly lower than those required for traditional antibiotics .

Q & A

Q. What are the established synthesis protocols for N-methyl-N-(3-methylbenzyl)guanidine sulfate, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between N-methylguanidine and 3-methylbenzyl chloride in the presence of a base (e.g., NaOH). Key parameters include:

- Temperature : Maintain between 25–60°C to balance reaction rate and byproduct formation .

- pH Control : Adjust to pH 10–12 to deprotonate the guanidine and enhance reactivity .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the sulfate salt .

- Optimization : Employ factorial design to test variables like molar ratios (1:1.2 guanidine:benzyl chloride) and solvent polarity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., methylbenzyl protons at δ 2.3 ppm for CH, aromatic protons at δ 7.1–7.4 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks between guanidinium and sulfate ions .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] ~ 284.3 g/mol for the cation) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, methanol) due to ionic sulfate; measure via gravimetric analysis in solvent series .

- Stability : Assess hygroscopicity by TGA (thermal stability up to 150°C) and monitor decomposition via FTIR (loss of sulfate peaks at 1100 cm) .

- pKa : Determine using potentiometric titration (guanidinium group pKa ~13.5) to predict protonation states in biological assays .

Q. What methodologies are recommended for assessing the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 70% acetonitrile/30% ammonium acetate buffer (pH 5.0). Purity >98% is acceptable for most studies .

- Elemental Analysis : Compare experimental C/H/N/S ratios to theoretical values (e.g., C: 45.2%, H: 5.7%, N: 17.6%, S: 10.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to isolate factors like solvent polarity (e.g., DMF vs. ethanol) and stirring rate. Evidence suggests ethanol improves yields by 15% over DMF due to reduced side reactions .

- Byproduct Analysis : Characterize impurities (e.g., unreacted 3-methylbenzyl chloride) via LC-MS and adjust stoichiometry or reaction time accordingly .

Q. What challenges arise when scaling up synthesis from lab to pilot scale, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Implement jacketed reactors with controlled cooling to prevent exothermic side reactions at >60°C .

- Solvent Recovery : Use distillation to recycle ethanol, reducing costs and waste. Pilot studies show 80% solvent recovery efficiency .

- Crystallization Optimization : Seed the solution with pure crystals and control cooling rates (1°C/min) to improve crystal size distribution .

Q. What experimental strategies are used to study the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) by titrating the compound into enzyme solutions (e.g., trypsin-like proteases). A 2015 study on analogous guanidines reported K values of 2–10 µM .

- Molecular Docking : Use software like AutoDock to predict binding poses. The methylbenzyl group may occupy hydrophobic pockets, while the guanidinium interacts with catalytic residues .

Q. How do analytical techniques like nuclear quadrupole resonance (NQR) address challenges in characterizing this compound in complex matrices?

- Methodological Answer :

- Signal Deconvolution : NQR detects multiple nitrogen environments in the guanidinium group. For this compound, expect resonance frequencies between 1–5 MHz. Advanced algorithms (e.g., wavelet analysis) separate overlapping signals from impurities .

- Quantitative Analysis : Calibrate spin-echo amplitudes against standards to quantify the compound in mixtures (detection limit: ~0.1% w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.